molecular formula C10H9F3N4O B053292 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine CAS No. 119584-82-6

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Cat. No.: B053292
CAS No.: 119584-82-6
M. Wt: 258.2 g/mol
InChI Key: CMIRUHXLWHGPHN-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a chemical compound with the molecular formula C10H9F3N4O It is known for its unique structure, which includes a quinazoline core substituted with a trifluoroethoxy group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine typically involves the reaction of 2,4-diaminoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution can produce a range of functionalized quinazoline derivatives.

Scientific Research Applications

Chemistry

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new materials and catalysts that could lead to advancements in chemical manufacturing processes.

Biology

The compound's structural properties enable it to interact with biological molecules. It is being investigated for its potential as an enzyme inhibitor and for studying protein binding mechanisms. The trifluoroethoxy group enhances its binding affinity to various biological targets .

Medicine

In the pharmaceutical field, this compound is being evaluated as a potential drug candidate . It shows promise as a pharmaceutical intermediate in designing drugs that target specific enzymes or receptors involved in disease pathways. Notably, studies have indicated its effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii due to its action as a dihydrofolate reductase inhibitor .

Industrial Applications

The compound's unique properties make it useful in developing specialty chemicals and advanced materials. Its enhanced lipophilicity and binding interactions allow for applications in various industrial processes.

Antimicrobial Activity

A study highlighted the antimicrobial properties of N2,N4-disubstituted quinazoline-2,4-diamines (which include derivatives like this compound). These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the compound showed high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Potential

Research has also focused on the anticancer activity of quinazoline derivatives. A series of synthesized compounds were tested for their cytotoxic effects against various cancer cell lines. Among these compounds, some exhibited significant anticancer activity against human adenocarcinoma and breast cancer cell lines . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

    Quinazoline-2,4-diamine: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.

    5-Ethoxyquinazoline-2,4-diamine: Contains an ethoxy group instead of a trifluoroethoxy group, leading to variations in reactivity and application.

Uniqueness: The presence of the trifluoroethoxy group in 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine imparts unique properties such as increased lipophilicity and enhanced binding interactions

Biological Activity

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a compound characterized by its unique quinazoline structure, which is modified by a trifluoroethoxy group and two amino groups. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and enzyme inhibition.

The molecular formula of this compound is C10H9F3N4O. The trifluoroethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity. Its structure allows it to interact with various enzymes and receptors, making it a candidate for drug development aimed at specific molecular targets.

The biological activity of this compound primarily arises from its ability to modulate enzyme activity and protein interactions. The trifluoroethoxy group plays a significant role in increasing the binding affinity to target molecules, which may lead to diverse biological effects depending on the specific pathways involved.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that quinazoline derivatives often exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit DNA intercalation and topoisomerase II activity, leading to apoptosis in cancer cells. The incorporation of trifluoromethyl or trifluoroethoxy groups has been associated with enhanced anticancer activity due to improved binding interactions with DNA and proteins involved in cell proliferation and survival .

2. Antimicrobial Activity:
Quinazoline derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoroethoxy group may enhance the compound's ability to penetrate bacterial membranes and exert inhibitory effects on bacterial growth. For example, related compounds have demonstrated moderate to high levels of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor is notable. Similar quinazoline derivatives have shown effectiveness in inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. This inhibition can lead to selective antibacterial effects while minimizing toxicity towards human cells .

Case Studies

  • Cytotoxicity Assessment:
    • A study evaluating quinazoline derivatives reported IC50 values indicating significant cytotoxicity against HCT-116 cell lines with values ranging from 2.44 to 9.43 μM for structurally similar compounds . Such findings suggest that this compound could exhibit comparable or enhanced cytotoxic effects.
  • Antimicrobial Testing:
    • In antimicrobial tests, quinazoline derivatives showed varying degrees of activity against Candida albicans and other bacterial strains. Compounds similar to this compound demonstrated inhibition zones ranging from 9 mm to over 15 mm against different pathogens .

Data Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
CytotoxicityHCT-1166.29 - 9.43 μM
AntibacterialStaphylococcus aureusMIC = 1 - 4 μg/mL
AntibacterialEscherichia coliMIC = 1 - 4 μg/mL
AntifungalCandida albicansMIC = 65 mg/mL

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIRUHXLWHGPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332732
Record name 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-82-6
Record name 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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